molecular formula C7H5BrN2OS B1379929 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one CAS No. 1159979-34-6

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B1379929
CAS No.: 1159979-34-6
M. Wt: 245.1 g/mol
InChI Key: FPURGQYERSQEGY-UHFFFAOYSA-N
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Description

“6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” is a chemical compound with the molecular formula C8H7BrN2OS . It is a derivative of thieno[2,3-d]pyrimidine, a heterocyclic compound that contains a pyrimidine ring fused to a thiophene ring .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been reported in the literature . For example, a series of compounds bearing a pyrrolo[2,3-d]pyrimidine scaffold were synthesized for the dual inhibition of epidermal growth factor receptor kinase (EGFR) and aurora kinase A (AURKA) . The structure-activity relationships (SAR) and drug-like profiles of these compounds were analyzed, leading to the discovery of optimal compounds .


Molecular Structure Analysis

The molecular structure of “this compound” includes a pyrimidine ring fused to a thiophene ring . The compound also contains a bromine atom, a methyl group, and a ketone group .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, compounds with similar structures have been studied. For instance, compounds incorporating a pyrrolo[2,3-d]pyrimidine scaffold demonstrated nanomolar inhibition of EGFR and micromolar inhibition of AURKA .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 259.13 g/mol, a computed XLogP3-AA of 3.3, and a topological polar surface area of 63.2 Ų .

Scientific Research Applications

Importance in Synthesis of Pyrano[2,3-d]pyrimidine Scaffolds

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a critical role in the synthesis of pyranopyrimidine scaffolds, which are crucial precursors for the medicinal and pharmaceutical industries. These scaffolds have broad synthetic applications and are known for their bioavailability. Recent research has intensely investigated 5H-pyrano[2,3-d]pyrimidine scaffolds due to their wide range of applicability in drug development. This includes the use of diverse hybrid catalysts such as organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions to develop substituted pyranopyrimidine derivatives. The synthetic pathways employed aim to overcome challenges related to the structural existence of the main core, focusing on applications for developing lead molecules (Parmar, Vala, & Patel, 2023).

Role in Anti-inflammatory Activity

Pyrimidine derivatives, including those related to the this compound structure, have been extensively studied for their potential in exhibiting anti-inflammatory activity. These studies have highlighted the significance of substituted tetrahydropyrimidine derivatives in designing leads for anti-inflammatory applications. The non-toxic compounds synthesized from these derivatives have shown promising in vitro anti-inflammatory activity, indicating their potential for further investigation to understand the underlying mechanisms of their anti-inflammatory properties (Gondkar, Deshmukh, & Chaudhari, 2013).

Development in Anti-cancer Agents

The pyrimidine core, similar to the structure of this compound, is a fundamental component in the development of anti-cancer agents. Research has identified a wide range of pharmacological effects for pyrimidine derivatives, including their use as antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory agents. The anti-cancer potential of these derivatives is particularly noted for their ability to inhibit the expression and activities of vital inflammatory mediators, contributing to their potent anti-inflammatory effects. This lays the groundwork for the synthesis of novel pyrimidine analogs with enhanced anti-inflammatory activities and minimal toxicity, showcasing the versatility and medicinal significance of the pyrimidine core in cancer treatment (Rashid et al., 2021).

Future Directions

The future directions for “6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, more research could be conducted to optimize its synthesis and evaluate its safety profile.

Mechanism of Action

Target of Action

The primary targets of 6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one are tyrosine kinase , AK , and Cdk4 . These enzymes play crucial roles in cellular signaling pathways, regulating cell growth, differentiation, and metabolism.

Mode of Action

This compound interacts with its targets by acting as a potent and highly selective inhibitor . By binding to these enzymes, it prevents them from catalyzing their respective reactions, leading to changes in the cellular signaling pathways they regulate.

Biochemical Pathways

The inhibition of tyrosine kinase, AK, and Cdk4 affects several biochemical pathways. For instance, the inhibition of tyrosine kinase can disrupt the PI3K/AKT/mTOR signaling pathway , which is involved in cell survival and growth . Similarly, the inhibition of Cdk4 can affect the cell cycle regulation , potentially leading to cell cycle arrest .

Pharmacokinetics

Similar compounds have been shown to have gooddrug-like properties . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would impact its bioavailability, determining how much of the drug reaches its target sites in the body.

Result of Action

The molecular and cellular effects of this compound’s action depend on the specific cell type and the pathways it affects. Given its targets, the compound could potentially haveantiviral , antimicrobial , and anticancer effects . For example, by inhibiting tyrosine kinase, it could disrupt cancer cell growth and survival .

Biochemical Analysis

Biochemical Properties

6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within cells, leading to changes in cellular behavior . Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on cellular processes.

Cellular Effects

The effects of this compound on cells are multifaceted. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell growth, proliferation, and survival . By inhibiting key components of this pathway, this compound can induce apoptosis (programmed cell death) in certain cancer cell lines, thereby demonstrating its potential as an anticancer agent . Furthermore, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of enzyme activity, particularly kinases involved in cell signaling pathways . This inhibition occurs through the binding of the compound to the active site of the enzyme, preventing substrate access and subsequent phosphorylation events. Additionally, this compound can interact with DNA and RNA, affecting gene expression and transcriptional regulation . These molecular interactions collectively contribute to the compound’s biological activity and therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity over extended periods . Degradation products may form under certain conditions, potentially altering the compound’s efficacy and safety profile. Long-term exposure to this compound in vitro and in vivo has been associated with sustained changes in cellular behavior, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate target pathways, leading to therapeutic benefits . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . Threshold effects have been identified, where specific dosages result in significant biological responses, highlighting the importance of dose optimization in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, leading to the formation of metabolites with altered biological activity . These metabolic processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions facilitate the compound’s uptake, localization, and accumulation in target tissues, influencing its therapeutic potential . The compound’s distribution is also affected by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity . The precise subcellular localization of this compound is essential for understanding its mechanism of action and optimizing its therapeutic applications.

Properties

IUPAC Name

6-bromo-2-methyl-3H-thieno[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2OS/c1-3-9-6(11)4-2-5(8)12-7(4)10-3/h2H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPURGQYERSQEGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(S2)Br)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159979-34-6
Record name 6-bromo-2-methyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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